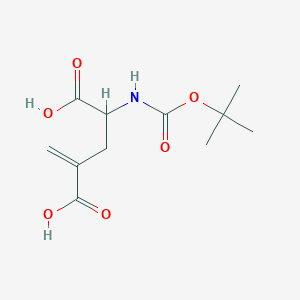

Boc-gamma-methylene-DL-glutamic acid

Description

Overview of Glutamic Acid and its Structural Modifications for Research Purposes

Glutamic acid, an α-amino acid, is fundamental to numerous biological processes. It is a primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in neural communication, memory formation, learning, and regulation of gene expression. nih.gov Beyond its role in neurotransmission, glutamic acid is a key metabolite and a fundamental building block for protein synthesis. nih.gov

The structure of glutamic acid, with its two carboxylic acid groups and one amino group, offers multiple sites for chemical modification. nih.gov Researchers have long exploited this versatility to create analogs that can probe, and modulate, biological systems with greater specificity than the endogenous molecule. These structural modifications can serve several purposes:

To investigate receptor binding and function: By altering the shape, size, and electronic properties of the glutamic acid molecule, scientists can map the binding pockets of glutamate (B1630785) receptors and understand the structural requirements for agonist and antagonist activity.

To enhance specificity: Modified analogs can be designed to interact with specific subtypes of glutamate receptors, which is challenging with glutamic acid itself due to its widespread activity.

To improve metabolic stability: Modifications can prevent the molecule from being rapidly metabolized, prolonging its action and allowing for better study of its effects.

To introduce new functionalities: Attaching reporter groups, such as fluorescent tags or cross-linking agents, allows for the visualization and identification of binding partners.

These tailored molecules are indispensable tools in neurobiology, pharmacology, and biochemistry for dissecting the complex roles of glutamatergic signaling in health and disease.

Significance of Gamma-Methylene Substitution in Glutamate Derivatives

The introduction of a methylene (B1212753) group at the gamma (γ) position of the glutamic acid side chain creates γ-methyleneglutamic acid, a modification that imparts significant conformational constraints on the molecule. This seemingly subtle change has profound implications for its biological activity and its utility as a research tool.

The double bond in the γ-methylene group restricts the rotation around the Cγ-Cδ bond of the side chain, leading to a more defined three-dimensional structure compared to the flexible side chain of glutamic acid. nih.gov This conformational rigidity is crucial for several reasons:

Receptor Subtype Selectivity: Different glutamate receptor subtypes possess distinct binding pocket geometries. The constrained conformation of γ-methyleneglutamic acid may favor binding to certain receptor subtypes over others, thus providing a basis for developing more selective pharmacological agents. For instance, (2S)-4-methyleneglutamic acid has been shown to be active at NMDA receptors. nih.gov

Probing Binding Pocket Conformations: By studying the interactions of conformationally restricted analogs like γ-methyleneglutamic acid with glutamate receptors, researchers can infer the specific conformation that the endogenous ligand, glutamic acid, adopts when it binds. This provides valuable insights into the mechanics of receptor activation. nih.gov

Altering Metabolic Profiles: The presence of the methylene group can affect the molecule's susceptibility to enzymatic degradation, potentially leading to a longer duration of action in biological systems.

The table below summarizes some key properties of glutamic acid and its γ-methylene analog.

| Property | Glutamic Acid | Boc-gamma-methylene-DL-glutamic acid |

| Molecular Formula | C5H9NO4 | C11H17NO6 |

| Molar Mass | 147.13 g/mol | 259.26 g/mol |

| Key Structural Feature | Flexible side chain | Conformationally restricted side chain with a γ-methylene group and a Boc-protected amine |

Role of Boc Protecting Group in Peptide and Amino Acid Chemistry Research

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups in organic synthesis, particularly in peptide and amino acid chemistry. organic-chemistry.org A protecting group is a chemical moiety that is temporarily attached to a reactive functional group to prevent it from participating in a chemical reaction, and which can be selectively removed later. The Boc group is specifically used to protect the amino group of amino acids.

The utility of the Boc group stems from several key characteristics:

Stability: The Boc group is stable under a wide range of reaction conditions, including those that are basic, nucleophilic, or involve catalytic hydrogenation. This allows for chemical modifications to be made to other parts of the molecule, such as the carboxylic acid groups, without affecting the protected amine. organic-chemistry.org

Ease of Introduction: The Boc group can be readily introduced onto an amino group, typically by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base.

Facile Cleavage: The Boc group is easily removed under acidic conditions, such as with trifluoroacetic acid (TFA). The byproducts of this cleavage are isobutylene (B52900) and carbon dioxide, which are volatile and easily removed, simplifying the purification of the deprotected amino acid. chempep.com

In the context of this compound, the Boc group serves to protect the α-amino group. This protection is essential for several research applications:

Peptide Synthesis: When incorporating γ-methyleneglutamic acid into a peptide sequence, the Boc group prevents the amino group from reacting with the activated carboxyl group of the preceding amino acid, ensuring that the peptide bond forms at the desired location. chempep.com

Selective Modification of Carboxyl Groups: With the amino group protected, the two carboxylic acid groups of γ-methyleneglutamic acid can be selectively modified. This allows for the synthesis of a wide range of derivatives, such as esters or amides, which can be used as biochemical probes or as precursors for more complex molecules.

Controlled Release Studies: The Boc group can be part of a larger chemical construct designed for the controlled release of γ-methyleneglutamic acid in a biological system, allowing for the study of its effects with temporal and spatial control.

The strategic use of the Boc protecting group thus enables the precise chemical manipulation of γ-methyleneglutamic acid, expanding its utility as a tool for biochemical research.

Structure

3D Structure

Properties

IUPAC Name |

2-methylidene-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO6/c1-6(8(13)14)5-7(9(15)16)12-10(17)18-11(2,3)4/h7H,1,5H2,2-4H3,(H,12,17)(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUGUEYZXFUXTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=C)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical and Molecular Interaction Studies of Gamma Methylene Glutamic Acid Analogs

Enzyme Inhibition and Mechanistic Investigations

Studies on Dihydrofolate Reductase (DHFR) Inhibition by Methylene (B1212753) Glutamate (B1630785) Conjugates

Gamma-methylene glutamic acid has been incorporated into analogs of the widely used anticancer drug, methotrexate (B535133) (MTX), to enhance its therapeutic index. One such analog is γ-methylene-10-deazaaminopterin (MDAM). Research has demonstrated that the L-isomer of MDAM (L-MDAM), which contains the gamma-methyleneglutamate moiety, is a more potent inhibitor of human recombinant dihydrofolate reductase (DHFR) than the racemic mixture. nih.gov Furthermore, MDAM has exhibited superior antitumor activity compared to MTX in certain cancer models. nih.gov This enhanced efficacy is attributed, in part, to a combination of improved transport into tumor cells and a slower rate of deactivation by aldehyde oxidase. nih.gov While specific kinetic data for Boc-gamma-methylene-DL-glutamic acid itself as a DHFR inhibitor is not extensively detailed in the literature, the data from related conjugates highlight the potential of the gamma-methylene modification in designing potent DHFR inhibitors.

| Compound | Target Enzyme | Inhibition Data | Cell Line/Organism | Reference |

|---|---|---|---|---|

| Methotrexate (MTX) | Dihydrofolate Reductase (DHFR) | IC50 = 0.002 µM | L1210 Mouse Leukemia | researchgate.net |

| mAPA-Orn (MTX analog) | Dihydrofolate Reductase (DHFR) | IC50 = 0.160 µM | L1210 Mouse Leukemia | researchgate.net |

| APA-Orn (Aminopterin analog) | Dihydrofolate Reductase (DHFR) | IC50 = 0.072 µM | L1210 Mouse Leukemia | researchgate.net |

| L-MDAM | Human Dihydrofolate Reductase (DHFR) | Better inhibitor than D,L-MDAM | Human | nih.gov |

Mechanistic Analysis of Gamma-Glutamylcysteine Synthetase Inactivation

Gamma-glutamylcysteine synthetase (γ-GCS), a key enzyme in glutathione (B108866) biosynthesis, has been a focal point of investigation for its interaction with gamma-methylene glutamic acid analogs. Studies have revealed a fascinating stereospecific and tissue-specific mechanism of inactivation. The D-isomer of gamma-methylene glutamate has been shown to cause substantial, irreversible inactivation of γ-GCS from rat kidney. nih.gov Mechanistic studies indicate that this inactivation is dependent on the presence of Mg²⁺ or Mn²⁺ ions and involves the covalent modification of a thiol group within the enzyme's active site. nih.gov In contrast, the L-isomer of gamma-methylene glutamate does not cause such inactivation. nih.gov Furthermore, the bacterial form of γ-GCS, which lacks this critical active site thiol, is insensitive to inactivation by gamma-methylene glutamate, highlighting the specificity of this interaction. ebi.ac.uk This inactivation mechanism is consistent with the α,β-unsaturated moiety of gamma-methylene glutamate reacting with the nucleophilic thiol group in the active site.

Substrate Mimicry and Competitive Inhibition Kinetics in Enzyme Assays

As a structural analog of glutamate, gamma-methylene glutamate can act as a substrate mimic, leading to competitive inhibition of enzymes that utilize glutamate. Research has demonstrated that gamma-methylene glutamate inhibits γ-GCS competitively with respect to glutamate. nih.gov This indicates that the analog binds to the same active site as the natural substrate, thereby preventing the substrate from binding and the subsequent catalytic reaction from occurring. While specific Ki values for this compound are not extensively reported, the principle of competitive inhibition by glutamate analogs is well-established. The table below provides Michaelis-Menten constants (Km) for various substrates of related enzymes, offering a comparative context for understanding the affinity of these enzymes for their physiological substrates, which gamma-methylene glutamic acid analogs compete with.

| Enzyme | Substrate | Km (µM) | Organism/Tissue | Reference |

|---|---|---|---|---|

| Human GGT1 | GSH | 10.60 ± 0.07 | Human | acs.org |

| Human GGT1 | GSSG | 8.80 ± 0.05 | Human | acs.org |

| Human GGT1 | LTC₄ | 10.8 ± 0.1 | Human | acs.org |

| Human GGT5 | GSH | 10.50 ± 0.05 | Human | acs.org |

| Human GGT5 | GSSG | 42.60 ± 0.06 | Human | acs.org |

| Human GGT5 | LTC₄ | 10.20 ± 0.1 | Human | acs.org |

Modulation of Glutamine Metabolism Pathways

Glutamine synthetase (GS) is a central enzyme in nitrogen metabolism, catalyzing the formation of glutamine from glutamate and ammonia. The reaction mechanism of GS is thought to proceed through a γ-glutamyl phosphate (B84403) intermediate, similar to the mechanism of γ-GCS. google.com This mechanistic similarity suggests that inhibitors of one enzyme may affect the other. Glutamine synthetase is a known target for inhibition by various glutamate analogs. nih.gov Given that this compound is a derivative of a glutamate analog, it is plausible that it could modulate glutamine metabolism by inhibiting glutamine synthetase. Inhibition of GS can have significant effects on cellular nitrogen balance and the availability of glutamine for various biosynthetic pathways. While direct studies on the effect of this compound on GS are limited, the established inhibitory activity of other glutamate analogs on this enzyme supports this potential role.

Exploration of Enzyme Active Site Specificity and Conformational Changes

The interaction of gamma-methylene glutamic acid analogs with enzyme active sites provides valuable information about the specificity and conformational dynamics of these enzymes. The stereospecific inactivation of rat kidney γ-GCS by the D-isomer of gamma-methylene glutamate, but not the L-isomer, underscores the precise geometric requirements of the active site. nih.gov The insensitivity of the bacterial enzyme, which lacks a key active site thiol, further emphasizes the role of specific amino acid residues in inhibitor binding and reactivity. ebi.ac.uk

Furthermore, the binding of ligands, including inhibitors, to enzymes is known to induce conformational changes. Studies on γ-GCS have revealed that the binding of a transition-state analog induces major conformational changes, particularly around a "switch loop." nih.gov This induced fit mechanism is crucial for the proper recognition and binding of substrates and inhibitors. While specific crystallographic data for γ-GCS in complex with gamma-methylene glutamate is not available, the observed conformational changes with other inhibitors suggest that such alterations are a key feature of ligand interaction with this enzyme. These conformational changes are essential for catalysis and the mechanism of inhibition.

Receptor Binding Affinity and Ligand-Receptor Interactions

Glutamate receptors are the primary mediators of excitatory neurotransmission in the central nervous system and are classified into several subtypes, including NMDA, AMPA, and kainate receptors. nih.gov The binding of ligands to these receptors is a critical step in initiating a neuronal signal. The affinity of a ligand for a receptor is a measure of how tightly it binds and is a key determinant of its potency.

While specific binding affinity data (such as Ki or IC50 values) for this compound at various glutamate receptor subtypes are not extensively documented in the scientific literature, studies on other glutamate analogs provide a framework for understanding how structural modifications can influence receptor binding. The introduction of a methylene group at the gamma position of glutamic acid is expected to alter the molecule's conformation and electronic properties, which in turn would affect its interaction with the ligand-binding domains of glutamate receptors. Research on conformationally restricted glutamate analogs has shown that such modifications can lead to altered affinity and selectivity for different receptor subtypes. escholarship.org For instance, the introduction of a cyclobutyl ring to the glutamate backbone resulted in a compound with high affinity for AMPA and kainate receptors but not for NMDA receptors. escholarship.org This suggests that the size and rigidity of the substituent at the gamma position can influence which receptor subtype the ligand preferentially binds to. Therefore, it is plausible that this compound would exhibit a unique binding profile at glutamate receptors, although empirical data is needed for confirmation.

Characterization of Interactions with Ionotropic Glutamate Receptors (NMDA, Kainate)

The gamma-methylene group introduces significant conformational constraints on the glutamic acid side chain, leading to distinct interaction profiles with ionotropic glutamate receptors (iGluRs). Research has shown that γ-methylene-L-glutamic acid acts as a depolarizing agent in the rat spinal cord, a property suggestive of potent activity at central nervous system receptors. google.com Ionotropic glutamate receptors, which include the NMDA, AMPA, and kainate receptor subtypes, are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the brain. nih.govnih.gov

The activation of these receptors is initiated by the binding of an agonist to the ligand-binding domain (LBD), which causes a conformational change that opens the ion channel pore. nih.gov While extensive research exists on various glutamate analogs, specific binding affinity data for this compound itself is not prominently detailed in the literature, as the Boc protecting group is typically removed for biological assays. However, studies on the parent compound, γ-methylene-L-glutamic acid, provide insight into its receptor interactions. Its activity as a depolarizing agent implies it functions as an agonist at one or more iGluR subtypes. google.com For context, NMDA receptors are unique in requiring both glutamate and a co-agonist like glycine (B1666218) or D-serine to bind before the channel can open. nih.gov The interaction of analogs is often evaluated by their ability to displace radiolabeled ligands, such as [3H]-MK-801 for the NMDA receptor channel block site, to determine their binding affinity. nih.gov Oligodendrocytes, a type of glial cell, are known to be vulnerable to excitotoxicity mediated by AMPA and kainate receptors, but not NMDA receptors, highlighting the distinct roles and regulation of these iGluR families. nih.govnih.gov

| Compound | Receptor Target | Observed Activity | Reference |

|---|---|---|---|

| γ-Methylene-L-glutamic acid | Ionotropic Glutamate Receptors (Spinal Cord) | Depolarizing agent, suggesting agonist activity | google.com |

| Ketamine | NMDA Receptor (MK-801 site) | Noncompetitive antagonist | nih.gov |

| AMPA/Kainate Agonists | AMPA/Kainate Receptors (Oligodendrocytes) | Mediate excitotoxicity | nih.gov |

Investigation of Metabotropic Glutamate Receptor (mGluR) Agonism/Antagonism

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability over a slower time course than iGluRs. nih.gov They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling pathways. frontiersin.org The ligand binding domain of mGluRs is located in a large extracellular N-terminal region. nih.govnih.gov Ligands can act as agonists, stimulating the receptor, or antagonists, blocking its activation. Additionally, allosteric modulators can bind to a separate site, typically within the transmembrane domain, to enhance (positive modulators) or reduce (negative modulators) the receptor's response to glutamate. nih.gov

Studies investigating the specific agonistic or antagonistic properties of this compound at mGluR subtypes are not extensively documented. However, the rigid structure conferred by the gamma-methylene group makes it a valuable tool for probing the specific conformational requirements of the mGluR binding pocket. The development of selective ligands for mGluR subtypes is a significant area of research, and computational methods like homology modeling and virtual screening are often used to predict binding affinities and identify key residues for ligand interaction. rsc.org For example, analysis of mGluR binding pockets has identified highly conserved tryptophan residues as being critical for modulator binding. nih.gov The affinity of glutamate itself can be modulated by the receptor's association with cellular components like lipid rafts. nih.gov

Binding Studies with Synaptic Vesicle Glutamate Translocators

Synaptic vesicle glutamate translocators, also known as vesicular glutamate transporters (VGLUTs), are responsible for packaging glutamate from the cytoplasm into synaptic vesicles. This process is crucial for ensuring a ready supply of the neurotransmitter for release during synaptic transmission. The loading of glutamate into vesicles is an active process driven by a proton gradient maintained by a vesicular ATPase.

The interaction of this compound with VGLUTs has not been specifically detailed in available research. Binding studies for VGLUTs are essential for identifying compounds that can modulate vesicular glutamate loading, thereby influencing the amount of glutamate released per synaptic event. Such studies often involve measuring the uptake of radiolabeled glutamate into isolated synaptic vesicles and assessing the ability of test compounds to compete with or inhibit this process. The unique, conformationally restricted structure of gamma-methylene glutamic acid could potentially serve as a scaffold for designing specific inhibitors or probes for VGLUT function.

Applications in Chemical Biology as Probes and Building Blocks

Incorporation into Peptides for Structure-Activity Relationship Studies

The Boc-protected form of gamma-methylene-DL-glutamic acid is a valuable building block in synthetic chemistry, particularly for its incorporation into peptides to conduct structure-activity relationship (SAR) studies. nih.gov The Boc (t-butoxycarbonyl) group is a standard protecting group for the amine terminus in solid-phase peptide synthesis, allowing for the stepwise assembly of amino acids into a desired sequence. google.comnih.gov

By replacing a natural glutamic acid residue with its gamma-methylene analog, researchers can investigate how conformational restriction of the side chain impacts peptide structure, receptor binding, and biological activity. The methylene group prevents free rotation around the γ-carbon, locking the side chain into a more defined orientation. This approach has been instrumental in understanding the bioactive conformation of peptides and in designing more potent and selective analogs. For instance, the synthesis of γ-methylene-10-deazaaminopterin (MDAM), an investigational antitumor agent, involves the coupling of a pteroic acid moiety with γ-methylene-L-glutamic acid, demonstrating the utility of this analog in creating complex bioactive molecules. google.com Similarly, studies on γ-carboxyglutamic acid-containing peptides have utilized Boc-protected strategies to synthesize conotoxins that act as N-Methyl-D-aspartate (NMDA) antagonists. nih.gov

| Peptide/Molecule Class | Incorporated Analog | Purpose of Incorporation | Reference |

|---|---|---|---|

| Antifolates (e.g., MDAM) | γ-Methylene-L-glutamic acid | To create potent antitumor agents; SAR studies. | google.com |

| Conotoxins | γ-Carboxyglutamic acid (Gla) | To synthesize NMDA receptor antagonists. | nih.gov |

| Kokumi γ-Glutamyl Peptides | γ-L-Glutamyl residue | To study structure-activity relationships for CaSR agonism. | nih.gov |

Use in Genetic Code Expansion (GCE) for Protein Engineering

Genetic code expansion (GCE) is a powerful technology that enables the site-specific incorporation of unnatural amino acids (UAAs) into proteins in living cells. nih.govnih.govnih.gov This technique expands the chemical diversity of proteins beyond the 20 canonical amino acids, allowing for the introduction of novel functionalities. nih.govacs.org The process relies on an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA and does not cross-react with the host cell's endogenous components. nih.gov This engineered synthetase charges its partner tRNA with the UAA, which is then delivered to the ribosome in response to a reassigned codon, typically the amber stop codon (UAG). nih.gov

While specific examples of this compound incorporation via GCE are not prominent in the literature, it represents a candidate for this technology. The introduction of the gamma-methylene group into the protein backbone would impose unique conformational constraints, serving as a valuable probe for protein structure and function studies. nih.gov The alkene functionality of the methylene group could also serve as a chemical handle for subsequent bio-orthogonal reactions. youtube.com GCE technology has been successfully used to install a wide variety of UAAs, enabling applications from protein labeling and imaging to the creation of enzymes with enhanced properties. nih.govlabome.com

Development of Bioconjugation Reagents and Strategies

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule like a protein or peptide. This compound serves as a potential starting material for the development of novel bioconjugation reagents. The exocyclic double bond (methylene group) is a functional handle that can participate in specific chemical reactions not typically available with natural amino acids.

For instance, the alkene moiety can undergo thiol-ene "click" reactions with cysteine residues or other thiol-containing molecules under mild, biocompatible conditions. It could also be a substrate for other addition reactions, allowing for the site-specific attachment of probes, drugs, or imaging agents. nih.gov The Boc-protected amine and the carboxylic acid groups provide additional sites for chemical modification to create heterobifunctional linkers. chemimpex.com For example, a fluorescent dye could be attached to the alpha-carboxyl group, and the Boc group could be removed to allow the alpha-amino group to be coupled to another molecule, with the gamma-methylene group reserved for a final, orthogonal conjugation step. This strategy allows for precise control over the site of conjugation and the stoichiometry of the final product, which is critical in fields like antibody-drug conjugate (ADC) development. nih.gov

Analytical and Computational Methodologies in Research on Boc Gamma Methylene Dl Glutamic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the molecular-level investigation of Boc-gamma-methylene-DL-glutamic acid, offering detailed insights into its atomic composition, functional groups, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation and conformational analysis of this compound. Both ¹H NMR and ¹³C NMR provide critical data on the molecular framework.

In ¹H NMR studies of closely related N-Boc glutamic acid, specific proton signals can be assigned to various parts of the molecule. researchgate.net For instance, the nine chemically equivalent protons of the tert-butoxycarbonyl (Boc) protecting group typically produce a sharp singlet, while protons on the glutamic acid backbone appear as distinct multiplets due to spin-spin coupling. researchgate.net The chemical shifts provide information about the electronic environment of each proton.

| Proton Assignment (N-Boc Glutamic Acid) | Approximate Chemical Shift (δ) in ppm |

| -C(CH₃)₃ (Boc group) | 1.38 |

| -CH₂- (Glutamic acid backbone) | 2.25 - 2.55 |

| -CH- (α-carbon) | 4.45 |

| -NH- (Amide) | 5.25 |

| Data sourced from studies on N-Boc glutamic acid, a close structural analog. researchgate.net |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Studies on various N-Boc-protected amino acids and dipeptides have shown that the chemical shifts of the carbonyl carbons, both in the Boc group and the carboxylic acid moieties, are sensitive to the solvent environment. mdpi.com This sensitivity allows researchers to monitor intermolecular interactions and conformational changes in different solvents. mdpi.com The unique cyclic structure of proline, another amino acid, has been extensively studied to understand conformational rigidity, and similar principles can be applied to understand the conformational preferences of this compound in solution. mdpi.com The analysis of dihedral angles and spatial distribution of functional groups, often aided by molecular dynamics (MD) simulations, allows for the classification of a reduced number of conformational families that are in agreement with NMR data. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the this compound molecule. The presence of the Boc protecting group is confirmed by characteristic absorption bands. Specifically, the N-H stretching vibration of the carbamate (B1207046) appears, and strong absorptions corresponding to the carbonyl (C=O) stretching of the Boc group are observed. researchgate.net The carboxylic acid groups also present distinct IR signatures, including a broad O-H stretch and a C=O stretch. researchgate.net The methylene (B1212753) group (=CH₂) introduces a C=C stretching vibration.

| Functional Group | Vibrational Mode | Approximate Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |

| Amide (Boc) | N-H stretch | 3400 - 3200 |

| Carboxylic Acid | C=O stretch | 1725 - 1700 |

| Carbamate (Boc) | C=O stretch | 1715 - 1680 |

| Alkene | C=C stretch | 1680 - 1620 |

| Amide (Boc) | N-H bend | 1550 - 1510 |

| Carbamate (Boc) | C-O stretch | 1190 - 1170 |

| Data compiled from general IR correlation tables and studies on related Boc-protected compounds. researchgate.netresearchgate.netnih.gov |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight of this compound and for gaining structural information through fragmentation analysis. The molecular weight of the compound is 259.26 g/mol . matrixscientific.comscbt.com

The Boc group exhibits characteristic fragmentation patterns that are diagnostic in mass spectra. Under electron impact (EI) ionization, common fragments include the loss of isobutylene (B52900) (C₄H₈, 56 Da) or the entire Boc group (C₅H₈O₂, 100 Da), as well as the formation of a stable tert-butyl cation (C₄H₉⁺, m/z 57). doaj.org In softer ionization techniques like electrospray ionization (ESI), fragmentation is often induced via collision-induced dissociation (CID). A typical pathway involves the neutral loss of isobutylene followed by the loss of carbon dioxide (CO₂). doaj.org In negative-ion mode ESI-MS/MS, a unique rearrangement can occur where a negative charge on the C-terminal carboxyl group migrates to the carbonyl of the Boc group, leading to specific fragmentation patterns. The glutamic acid portion of the molecule can also fragment, for example, through the loss of water or formic acid units. researchgate.net

| Ionization Mode | Precursor Ion | Characteristic Fragment / Neutral Loss | m/z of Fragment / Mass of Loss |

| EI | M⁺ | Loss of isobutylene [M-C₄H₈]⁺ | 56 Da |

| EI | M⁺ | tert-butyl cation [C₄H₉]⁺ | 57 |

| EI | M⁺ | Loss of Boc group [M-C₅H₈O₂]⁺ | 100 Da |

| ESI-CID | [M+H]⁺ | Neutral loss of isobutylene | 56 Da |

| ESI-CID | [M+H-C₄H₈]⁺ | Neutral loss of carbon dioxide | 44 Da |

| Fragmentation data based on studies of t-Boc substituted compounds. doaj.org |

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are vital for the separation of this compound from reaction mixtures and for the assessment of its purity, including its enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing the purity of this compound. Given the compound's chiral nature, enantioselective HPLC methods are particularly important for determining optical purity. rsc.org

One approach involves the direct separation of enantiomers using chiral stationary phases (CSPs). researchgate.net Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, have proven effective for resolving the D and L enantiomers of various N-Boc amino acid derivatives. rsc.orgresearchgate.net The separation is typically achieved using a mobile phase consisting of a non-polar solvent like hexane (B92381) mixed with an alcohol such as isopropanol. researchgate.net

Another common strategy is indirect separation, which involves pre-column derivatization with a chiral reagent to form diastereomers. nih.gov These diastereomers can then be separated on a standard achiral reversed-phase column, such as an ODS (C18) column. nih.gov The choice of mobile phase, often a gradient of acetonitrile (B52724) and water with an additive like trifluoroacetic acid (TFA), is crucial for achieving optimal resolution. nih.gov Detection is commonly performed using UV absorbance. nih.gov

| Parameter | Typical Conditions for Chiral HPLC |

| Column Type | Chiral Stationary Phase (e.g., CHIRALPAK IA, IC) or Reversed-Phase (e.g., ODS-Hypersil) with derivatization |

| Mobile Phase | Non-polar/polar organic mixtures (e.g., n-hexane/isopropanol) for CSPs; Acetonitrile/water gradient for reversed-phase |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | UV (e.g., at 220 nm or 340 nm depending on derivatization) |

| Conditions compiled from various methods for the analysis of Boc-protected and acidic amino acids. rsc.orgresearchgate.netnih.gov |

Gas Chromatography (GC) for Volatile Derivative Analysis

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility and thermal instability. thermofisher.comsigmaaldrich.com Like other amino acids, it must first be chemically converted into a more volatile and thermally stable derivative. sigmaaldrich.com

Derivatization is a critical step that targets the polar functional groups (carboxylic acids, amine). Common derivatization strategies include:

Silylation: This process replaces active hydrogen atoms with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. thermofisher.com The resulting derivatives are significantly more volatile. thermofisher.com

Acylation/Esterification: This two-step approach first converts the carboxylic acid groups to esters (e.g., methyl or butyl esters) followed by acylation of the amino and hydroxyl groups using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.comnih.gov This method also produces highly volatile derivatives suitable for GC analysis, often coupled with mass spectrometry (GC-MS) for sensitive detection. mdpi.com

Once derivatized, the compound can be separated on a capillary GC column and detected, typically by a flame ionization detector (FID) or a mass spectrometer. thermofisher.com The choice of derivatization reagent and GC conditions must be carefully optimized to ensure complete reaction and prevent degradation of the analyte.

Ion-Exchange Chromatography for Amino Acid Purification

Ion-exchange chromatography (IEC) is a cornerstone technique for the purification of amino acids from complex mixtures, such as fermentation broths or synthetic reaction products. google.com The method separates molecules based on their net charge by utilizing a stationary phase composed of a resin with covalently attached charged functional groups. ucl.ac.uk The separation of amino acids is particularly effective due to the presence of ionizable groups—the α-carboxyl group, the α-amino group, and any charged side chains—which give each amino acid a unique net charge at a given pH.

In the case of this compound, the N-terminal amino group is protected by a tert-butyloxycarbonyl (Boc) group, rendering it uncharged. The molecule possesses two carboxyl groups (at the alpha and gamma positions), making it distinctly acidic. Consequently, at a pH above the pKa of its carboxyl groups, the molecule will carry a net negative charge. This characteristic dictates the strategy for its purification via IEC.

Purification Strategy:

Resin Selection: An anion-exchange resin, which has positively charged functional groups (e.g., diethylaminoethyl, DEAE), is used to bind the negatively charged this compound. ucl.ac.uk

Adsorption: The crude sample, dissolved in a buffer at a pH where the target molecule is anionic, is loaded onto the column. The target molecule binds to the resin, while neutral and positively charged impurities pass through. google.com

Elution: The bound molecule is subsequently eluted by either decreasing the pH of the buffer, which neutralizes the charge on the amino acid, or by increasing the ionic strength of the buffer (e.g., using a sodium chloride gradient). ucl.ac.uk The increasing concentration of salt ions competes with the bound molecule for the charged sites on the resin, leading to its release and elution from the column.

This technique is highly effective for separating the target compound from unreacted starting materials, by-products, and other impurities that differ in their charge properties. diaion.comnih.gov

| Parameter | Description | Application to Target Compound |

|---|---|---|

| Stationary Phase | Solid support (resin) with covalently bonded charged functional groups. | Anion-exchange resin (e.g., DEAE-Sephadex) is selected due to the net negative charge of the molecule. |

| Mobile Phase (Buffer) | Aqueous solution whose pH and ionic strength are controlled to manipulate the charge of the analyte. | Initial buffer pH is set above the carboxyl pKa's to ensure binding. A gradient of increasing salt concentration (e.g., NaCl) is used for elution. |

| Separation Principle | Reversible electrostatic interaction between charged analytes and the oppositely charged stationary phase. | The two deprotonated carboxyl groups provide a strong negative charge for tight binding to the anion-exchange column. |

| Key Advantage | High capacity and selectivity based on charge differences. | Efficiently removes neutral and cationic impurities, leading to high purity of the final product. diaion.com |

Enantiomeric Separation Techniques (e.g., Chiral HPLC, LC-MS)

Since this compound is synthesized as a racemic mixture, separating the D- and L-enantiomers is critical for pharmacological and biological studies. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most powerful and widely used method for this purpose. yakhak.org The direct analysis of enantiomers without derivatization is often preferred and is achievable with specific types of CSPs.

Chiral Stationary Phases (CSPs) for Amino Acid Separation:

Macrocyclic Glycopeptide CSPs: Columns based on selectors like teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly effective for resolving N-protected amino acids like Boc-derivatives. sigmaaldrich.com The separation mechanism involves a combination of interactions, including hydrogen bonding, ionic interactions, and steric repulsion, within the complex three-dimensional structure of the glycopeptide. sigmaaldrich.com For t-Boc amino acids, reversed-phase mode is typically the most viable choice for these columns. sigmaaldrich.com

Polysaccharide-based CSPs: Derivatives of cellulose and amylose (e.g., CHIRALPAK series) are versatile CSPs that can separate a wide range of racemates. rsc.orgresearchgate.net The chiral recognition is primarily influenced by the hydrophobicity and steric fit of the analyte within the chiral grooves of the polysaccharide structure. rsc.org

Crown Ether CSPs: These CSPs are specifically designed for the separation of primary amines and amino acids. Chiral recognition is achieved through the complexation of the protonated amino group of the analyte within the crown ether cavity. shimadzu.co.ukankara.edu.tr

The combination of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective method for the analysis of chiral amino acids. springernature.com LC-MS/MS allows for the quantification of each enantiomer even at very low concentrations, which is essential for determining enantiomeric purity and studying metabolic pathways. semanticscholar.orgmdpi.com

| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Mechanism of Separation | Applicability to Boc-Amino Acids |

|---|---|---|---|

| Macrocyclic Glycopeptides (e.g., Teicoplanin) | Reversed-phase: Acetonitrile/Water with acidic/basic modifiers (e.g., TFA, ammonium (B1175870) acetate) | Multiple interactions: hydrogen bonding, ionic, dipole-dipole, and steric effects. sigmaaldrich.com | High. Often provides baseline resolution for many Boc-protected amino acids. sigmaaldrich.comtandfonline.com |

| Polysaccharide Derivatives (e.g., Cellulose Phenylcarbamates) | Normal-phase: Hexane/Isopropanol Reversed-phase: Acetonitrile/Water | Inclusion in chiral cavities, hydrogen bonding, and π-π interactions. rsc.org | Moderate to High. Selectivity is dependent on the specific derivative and mobile phase. researchgate.net |

| Crown Ethers | Aqueous acidic mobile phase (e.g., water with perchloric acid or TFA) | Host-guest complexation with the primary ammonium group of the analyte. ankara.edu.tr | Low. The N-terminal Boc group blocks the primary amine required for interaction. Not suitable for N-protected amino acids. |

Capillary Electrophoresis (CE) for Amino Acid Separation

Capillary electrophoresis (CE) is an alternative high-resolution technique for separating amino acids. It offers advantages such as high efficiency, short analysis times, and minimal sample consumption. In its simplest form, capillary zone electrophoresis (CZE), separation is based on the different migration speeds of charged molecules in an electric field. creative-proteomics.com

For the separation of enantiomers, which have identical charge-to-size ratios, a chiral selector must be added to the background electrolyte (buffer).

Chiral Selectors in CE: Commonly used chiral selectors for amino acid separation include cyclodextrins, macrocyclic antibiotics, and chiral metal complexes. creative-proteomics.com The selector forms transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different effective mobilities, which allows for their separation.

Detection: Since many amino acids lack a strong chromophore, direct UV detection can be challenging. To enhance sensitivity, derivatization with a labeling reagent that imparts strong UV absorbance or fluorescence is often employed. researchgate.net Alternatively, CE can be coupled with mass spectrometry (CE-MS) for highly sensitive and specific detection. creative-proteomics.com

For this compound, a CE method would involve optimizing the type and concentration of a suitable chiral selector (e.g., a modified cyclodextrin) in the running buffer to achieve enantiomeric resolution. The method's high efficiency makes it a powerful tool for assessing the enantiomeric purity of the compound. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide invaluable insights into the structural and electronic properties of molecules, complementing experimental data. These approaches are used to explore the conformational preferences, solution-state behavior, and reactivity of this compound.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable (low-energy) conformations of a molecule and the energy barriers between them. For analogs of glutamic acid, key conformational descriptors include the torsion angles of the backbone (chi1 and chi2) and the distances between the charged functional groups. nih.gov

The presence of the bulky Boc protecting group and the sp²-hybridized methylene group at the gamma position introduces significant conformational constraints compared to native glutamic acid. nih.gov

Methodology: Molecular mechanics force fields are used to calculate the potential energy of the molecule as a function of its geometry. By systematically rotating key single bonds, a potential energy surface can be mapped, revealing the various low-energy conformers.

Molecular Dynamics Simulations to Understand Solution-State Behavior

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules in a simulated environment, typically in a solvent like water. nih.gov An MD simulation calculates the trajectory of every atom in the system over time by solving Newton's equations of motion, providing a detailed picture of the molecule's flexibility and its interactions with the surrounding solvent molecules. fu-berlin.de

For this compound, MD simulations can reveal:

Solvation Structure: How water molecules arrange around the hydrophobic Boc group and the hydrophilic carboxyl groups.

Conformational Dynamics: The transitions between different stable conformations in solution and the timescale on which these changes occur.

Intramolecular Interactions: The potential for hydrogen bonding between the two carboxyl groups, which would influence the molecule's predominant shape.

These simulations provide a bridge between the static picture from conformational analysis and the dynamic reality of the molecule in a biological or chemical system. rsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of a molecule. acs.org These methods provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to understanding a molecule's reactivity. researchgate.net

Key properties that can be calculated for this compound include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can identify the most likely sites for oxidation and nucleophilic attack, respectively. researchgate.net

Partial Atomic Charges: Calculating the charge distribution reveals the most electron-rich and electron-poor regions of the molecule, predicting sites for electrostatic interactions.

Acidity (pKa Prediction): Quantum calculations can estimate the pKa values of the two carboxyl groups, providing insight into their ionization state at different pH values.

Reaction Energetics: These methods can be used to calculate the activation energies for potential chemical reactions, helping to predict the molecule's stability and reactivity pathways. nih.gov

Ligand-Protein Docking Studies for Binding Site Characterization

As of late 2025, specific ligand-protein docking studies focusing exclusively on this compound to characterize its binding site interactions are not extensively detailed in publicly available scientific literature. Computational research on glutamic acid derivatives is an active field, with many studies exploring how modifications to the core glutamic acid structure influence binding to various protein targets.

For instance, broader computational analyses have been conducted on large libraries of theoretically designed glutamic acid derivatives to predict their bioactivity and potential protein targets. In one such study, a library of 123 derivatives was created, and a lead compound, identified as 4Db6, was selected for molecular docking studies with glutamine synthetase. nih.govresearchgate.net This research identified the D subunit of the enzyme as the most probable binding site. nih.govresearchgate.net However, the precise chemical structure of the 4Db6 derivative was not specified as being identical to this compound.

Methodologies commonly employed in these types of computational studies involve a range of software to predict the binding affinity and orientation of a ligand within a protein's active site. Programs such as AutoDockVina, SwissDock, and PatchDock are frequently used to perform the docking simulations. mdpi.com These studies are crucial in predicting how a ligand like a glutamic acid derivative might interact with key amino acid residues, for example, by forming hydrogen bonds or hydrophobic interactions within a binding pocket. nih.gov

Theoretical studies have also delved into the fundamental physicochemical properties of modified amino acids. For example, research using Density Functional Theory (DFT) has explored how the addition of a methylene group to the side chain of glutamic acid (as is present in gamma-methylene-DL-glutamic acid) affects its ligation properties compared to aspartic acid. nih.gov Such computational work provides foundational knowledge that helps in interpreting the results of more complex docking simulations by explaining how structural modifications influence the thermodynamics and mode of binding. nih.gov

While direct and detailed docking studies on this compound are not readily found, the established computational frameworks used for similar glutamic acid analogs provide a clear path for future research. Such studies would be invaluable for elucidating its specific binding modes, identifying its potential biological targets, and guiding the development of novel therapeutic agents.

Broader Research Applications and Conceptual Frameworks

Chemical Design of Glutamic Acid Analogs for Specific Biochemical Targets

The design and synthesis of glutamic acid analogs are pivotal in the development of new therapeutic agents and biochemical probes. Boc-gamma-methylene-DL-glutamic acid serves as a valuable precursor and structural motif in this endeavor. The methylene (B1212753) group at the gamma position introduces conformational constraints and alters the electronic properties of the molecule compared to glutamic acid, potentially leading to selective interactions with specific biochemical targets.

Researchers have synthesized various glutamic acid analogs to target enzymes involved in cancer metabolism. nih.gov For instance, antagonists of L-glutamine synthetase can interfere with the metabolic role of L-glutamine, which is crucial for the proliferation of neoplastic cells. nih.gov The synthesis of derivatives like N-(benzenesulfonyl)-L-glutamic acid bis(p-substituted phenylhydrazides) and substituted 1-(benzenesulfonyl)-5-oxopyrrolidine-2-carboxamides has been explored to evaluate their anticancer activity. nih.gov

The Boc protecting group is instrumental in the chemical synthesis of these analogs, allowing for selective modifications at other parts of the molecule without interference from the reactive amino group. The development of efficient synthetic routes to compounds like L-γ-methyleneglutamine and its derivatives, starting from precursors such as L-pyroglutamic acid, highlights the strategic importance of protected amino acids in creating libraries of potential drug candidates. nih.gov These efforts aim to inhibit glutamine metabolism in cancer cells, which rely on glutaminolysis for biosynthetic precursors. nih.gov

Investigation of Natural Occurrence and Biological Significance in Specific Organisms (e.g., plants)

While this compound is a synthetic compound, the core structure of γ-methyleneglutamic acid and its derivatives are found in nature, particularly in plants. Early research identified γ-methyleneglutamic acid and the corresponding amide, γ-methyleneglutamine, in groundnut plants (Arachis hypogaea). nih.gov These compounds are believed to play a significant role in nitrogen transport within these plants. nih.gov

Glutamic acid itself is a central molecule in the amino acid metabolism of higher plants, being involved in both the assimilation and dissimilation of ammonia. oup.com It serves as a precursor for the synthesis of other important amino acids like γ-aminobutyric acid (GABA), arginine, and proline. oup.com Given this central role, the presence of modified glutamic acid derivatives like γ-methyleneglutamic acid suggests specialized metabolic pathways and functions in certain plant species. Recent studies have also shown that glutamic acid can reshape the plant microbiota, offering protection against pathogens. nih.gov

The investigation into the natural occurrence of such compounds provides insights into their biosynthesis and physiological roles, which can, in turn, inspire the design of new synthetic analogs with specific biological activities.

Fundamental Studies on Amino Acid Reactivity and Derivatization in Organic Synthesis

This compound is a prime example of how amino acid derivatization is fundamental to organic synthesis. The use of the tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis and the synthesis of complex molecules containing amino acid moieties. The Boc group protects the amino functionality, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. organic-chemistry.org It is stable under a wide range of reaction conditions but can be easily removed under mild acidic conditions, making it an ideal protecting group.

The synthesis of this compound itself involves several key reactions that are fundamental to organic chemistry. Processes for synthesizing γ-methylene-L-glutamic acid often start from L-pyroglutamic acid and involve steps like derivatization to add the methylene moiety followed by decyclization. google.com These synthetic strategies showcase the reactivity of amino acid derivatives and the methods used to control stereochemistry and functional group transformations.

Furthermore, the derivatization of amino acids is crucial for their analysis. By attaching a chromogenic or fluorogenic group, the sensitivity and selectivity of analytical methods like high-performance liquid chromatography (HPLC) can be significantly improved.

Understanding Structure-Activity Relationships in Amino Acid-Based Ligands

The study of analogs like this compound is essential for understanding the structure-activity relationships (SAR) of amino acid-based ligands. SAR studies aim to correlate the chemical structure of a molecule with its biological activity. By systematically modifying the structure of a lead compound and observing the effect on its activity, researchers can identify the key structural features required for interaction with a biological target.

In the context of glutamic acid analogs, the introduction of the gamma-methylene group can provide valuable information about the steric and electronic requirements of a receptor's binding site. For example, γ-methylene-L-glutamic acid is a known depolarizing agent in the rat spinal cord, suggesting potent central nervous system activity. google.com The synthesis and biological evaluation of a series of related compounds can help to map the pharmacophore and guide the design of more potent and selective ligands.

Computational methods are increasingly being used to design and evaluate glutamic acid derivatives to predict their biological potential. mdpi.com By creating a library of virtual compounds and using molecular docking and other in silico techniques, researchers can prioritize the synthesis of molecules with the highest probability of being active. mdpi.com This approach, combined with traditional synthetic chemistry and biological testing, accelerates the process of drug discovery and the development of new therapeutic agents based on amino acid scaffolds.

Future Directions in Research on Boc Gamma Methylene Dl Glutamic Acid

Development of More Efficient and Sustainable Synthetic Routes

The accessibility of Boc-gamma-methylene-DL-glutamic acid for extensive research is fundamentally dependent on the availability of efficient and sustainable methods for its synthesis. While various synthetic routes for γ-methylene glutamic acid and its derivatives have been developed, future research should focus on optimizing these processes with a focus on environmental sustainability, cost-effectiveness, and safety. rsc.orgnih.gov

Future research should prioritize the development of "green" synthetic methodologies. This includes the exploration of biocatalytic and enzymatic approaches, which could offer high stereoselectivity under mild reaction conditions. For example, the use of enzymes like γ-glutamyltranspeptidase could be investigated for the synthesis of related derivatives. nih.gov Additionally, the development of novel catalytic systems, such as those using earth-abundant metals, could reduce reliance on expensive and toxic reagents. rsc.orgnih.gov Improving the atom economy of the synthetic pathway is another crucial goal, minimizing waste and maximizing the incorporation of starting materials into the final product.

Table 1: Potential Strategies for Sustainable Synthesis

| Strategy | Objective | Potential Advantages |

| Biocatalysis/Enzymatic Synthesis | Utilize enzymes to catalyze key synthetic steps. | High stereoselectivity, mild reaction conditions, reduced environmental impact. |

| Green Catalysis | Develop catalysts based on earth-abundant, non-toxic metals. | Lower cost, reduced toxicity, improved sustainability. |

| Flow Chemistry | Implement continuous flow processes instead of batch reactions. | Improved safety, better control over reaction parameters, potential for higher yields and purity. |

| Atom Economy Optimization | Redesign synthetic pathways to maximize the incorporation of reactant atoms into the final product. | Waste reduction, increased efficiency, lower material costs. |

Advanced Biophysical Characterization of Molecular Interactions

A fundamental understanding of how this compound interacts with its biological targets at a molecular level is crucial for elucidating its mechanism of action. Future research must employ a suite of advanced biophysical techniques to characterize these interactions in detail. As a glutamate (B1630785) analog, its primary targets are likely to be glutamate receptors and enzymes involved in glutamate metabolism. mdpi.comnih.gov

Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) could provide high-resolution structural information of the compound bound to its target proteins. This would reveal the specific binding mode, key amino acid residues involved in the interaction, and any conformational changes induced in the protein upon binding. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the dynamics of the interaction in solution.

Furthermore, techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) will be invaluable for quantifying the binding affinity (K_D), kinetics (k_on, k_off), and thermodynamic parameters (ΔH, ΔS) of the interaction. Such quantitative data is essential for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective derivatives. Few reports currently exist on the detailed biophysical characterization of γ-glutamyltranspeptidases (γ-GTs) and their ligands, highlighting a gap that needs to be addressed for compounds like this compound. nih.gov

Table 2: Biophysical Techniques for Characterizing Molecular Interactions

| Technique | Information Gained | Application for this compound |

| X-ray Crystallography / Cryo-EM | High-resolution 3D structure of the ligand-protein complex. | Determining the precise binding site and orientation within target proteins (e.g., glutamate receptors). |

| NMR Spectroscopy | Information on binding site, conformational changes, and interaction dynamics in solution. | Mapping the binding interface and assessing protein dynamics upon ligand binding. |

| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (association/dissociation rates) and affinity. | Quantifying the binding kinetics to immobilized target proteins. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity, stoichiometry, and thermodynamic profile (enthalpy, entropy). | Providing a complete thermodynamic signature of the binding event. |

Integration with Proteomics and Metabolomics Research

To understand the broader biological effects of this compound, it is essential to move beyond single-target interactions and investigate its impact on a systems level. Integrating proteomics and metabolomics approaches will be critical in this endeavor. These "omics" technologies can provide an unbiased, global view of the changes in protein expression and metabolite levels within a cell or organism upon treatment with the compound.

Proteomics can be used to identify the full spectrum of cellular proteins that interact with this compound. nih.gov A powerful approach is chemical proteomics, where the compound is modified to create a probe for affinity-based protein profiling or immunoprecipitation followed by mass spectrometry (MS) to "pull down" and identify its binding partners from complex biological lysates. nih.govresearchgate.net This could uncover novel, off-target interactions that would not be predicted based on its structure alone.

Metabolomics, the large-scale study of small molecules, can reveal how the compound perturbs cellular metabolic networks. nih.gov Given its structural similarity to glutamate, a central node in metabolism, it is plausible that this compound could significantly alter pathways related to amino acid metabolism, the tricarboxylic acid (TCA) cycle, and neurotransmitter synthesis. nih.govnih.gov Untargeted metabolomics analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) can identify widespread changes in the metabolome, providing insights into the compound's functional consequences. nih.gov

Table 3: Proteomics and Metabolomics Research Strategies

| Approach | Methodology | Potential Findings |

| Chemical Proteomics | Synthesis of a tagged version of the compound for affinity purification-mass spectrometry (AP-MS). | Identification of direct protein binding partners and potential cellular targets. nih.govnih.gov |

| Expression Proteomics | Quantitative analysis of the proteome (e.g., using SILAC or TMT labeling) after compound treatment. | Understanding downstream effects on protein expression and cellular pathways. |

| Untargeted Metabolomics | Global profiling of metabolites using LC-MS or GC-MS following exposure to the compound. | Revealing perturbations in metabolic pathways, particularly those related to glutamate and energy metabolism. nih.gov |

| Metabolic Flux Analysis | Using stable isotope tracers (e.g., ¹³C-glucose or ¹³C-glutamine) to track the flow of metabolites through pathways. | Determining the specific enzymatic steps or pathways inhibited or activated by the compound. |

Exploration of Novel Biochemical Functions and Pathways

The ultimate goal of research into this compound is to uncover its biochemical functions and its effects on cellular pathways. Future studies should be designed to explore its potential roles as a modulator of known pathways and to discover novel biological activities. Glutamate is a key excitatory neurotransmitter and a precursor for the inhibitory neurotransmitter γ-aminobutyric acid (GABA), making the glutamatergic system a prime area for investigation. nih.govhmdb.ca

Research should focus on its effects on different subtypes of glutamate receptors, including both ionotropic (e.g., NMDA, AMPA) and metabotropic receptors (mGluRs). mdpi.com Its ability to act as an agonist, antagonist, or allosteric modulator should be systematically evaluated using electrophysiological and cell-based signaling assays.

Furthermore, its potential to interact with enzymes in the glutamate metabolic pathway warrants thorough investigation. nih.gov This includes enzymes such as glutamine synthetase, glutaminase, and glutamate decarboxylase, which are critical for maintaining the balance of glutamate and glutamine levels. nih.govmdpi.com Inhibition or activation of these enzymes could have profound effects on cellular metabolism and function. The compound could also serve as a substrate for enzymes that process γ-glutamyl compounds, potentially being incorporated into novel peptides or interfering with pathways like glutathione (B108866) synthesis. nih.gov The exploration of its role in pathways involving γ-glutamylmethylamide, an intermediate in methylamine (B109427) metabolism, could also yield new insights. wikipedia.orgnih.gov

Table 4: Potential Biochemical Pathways for Investigation

| Pathway | Key Molecular Targets | Potential Effect of Compound |

| Glutamatergic Neurotransmission | NMDA, AMPA, Kainate, and mGlu Receptors | Agonism, antagonism, or allosteric modulation of receptor activity. mdpi.com |

| Glutamate-Glutamine Cycle | Glutamine Synthetase, Glutaminase | Alteration of neurotransmitter recycling and cellular nitrogen metabolism. |

| GABA Synthesis | Glutamate Decarboxylase (GAD) | Modulation of the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission. mdpi.com |

| Glutathione Metabolism | γ-Glutamylcysteine Synthetase | Interference with cellular antioxidant defense mechanisms. |

| Amino Acid Metabolism | Transaminases | Disruption of amino acid synthesis and catabolism. nih.gov |

Q & A

Basic: What methodologies are recommended for synthesizing Boc-γ-methylene-DL-glutamic acid and confirming its purity?

Answer:

Synthesis typically involves protecting the γ-carboxyl group of DL-glutamic acid with a tert-butoxycarbonyl (Boc) group, followed by methylenation. Key steps include:

- Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates.

- Purity Confirmation :

- HPLC : Employ a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity (>95% threshold).

- NMR : Compare H and C spectra with literature data to verify structural integrity .

- Mass Spectrometry : High-resolution MS (HR-MS) confirms the molecular formula (e.g., [M+H]+ at m/z 248.0902 for CHNO) with <2 ppm error .

Advanced: How can enantiomeric resolution of Boc-γ-methylene-DL-glutamic acid be achieved given its racemic nature?

Answer:

Chiral chromatography is critical due to the compound’s racemic mixture. Recommended approaches:

- Chiral Stationary Phases : Use columns like Chiralpak IG-3 or Crownpak CR-I, optimized with polar organic mobile phases (e.g., methanol with 0.1% trifluoroacetic acid).

- Detection : Couple with circular dichroism (CD) or polarimetric detectors to differentiate enantiomers.

- Validation : Cross-check with enzymatic assays (e.g., glutamate dehydrogenase activity for L-enantiomer specificity) .

Basic: What analytical strategies are suitable for identifying Boc-γ-methylene-DL-glutamic acid in reaction mixtures?

Answer:

Combine orthogonal techniques:

- GC-MS (Derivatized) : Silylation (e.g., BSTFA) improves volatility. Monitor fragments like m/z 174 (Boc group) and m/z 130 (glutamic acid backbone) .

- LC-HRMS : Use a HILIC column for polar analytes, with electrospray ionization (ESI) in negative mode. Match isotopic patterns (e.g., C, N) to theoretical models .

- 2D Chromatography (GC×GC) : Enhances separation of co-eluting impurities in complex matrices .

Advanced: How to address contradictions between NMR and HR-MS data in characterizing degradation products?

Answer:

Discrepancies often arise from isobaric interferences or incomplete derivatization. Mitigation steps:

- Isotopic Fine Structure (IFS) Analysis : Use ultra-high-resolution MS (e.g., Orbitrap at 240,000 FWHM) to distinguish CHNO (glutamic acid) vs. CHNO (degradants) .

- NMR Relaxation Experiments : Apply H-C HSQC to confirm spatial proximity of methylene and Boc groups.

- Synthesis of Reference Standards : Validate suspected degradants (e.g., Boc-γ-formyl-DL-glutamic acid) via independent synthesis .

Basic: What experimental design ensures stability of Boc-γ-methylene-DL-glutamic acid during storage?

Answer:

Conduct accelerated stability studies:

- Conditions : Expose to 40°C/75% RH for 6 months. Monitor degradation via HPLC every 30 days.

- Protection Strategies : Store lyophilized powder under argon at -20°C. Avoid aqueous buffers (pH >7) to prevent Boc deprotection .

Advanced: How to quantify Boc-γ-methylene-DL-glutamic acid in biological matrices (e.g., cell lysates)?

Answer:

- Sample Prep : Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Oasis MCX) to remove phospholipids.

- LC-MS/MS : Multiple reaction monitoring (MRM) transitions:

- Quantifier: m/z 248 → 130 (collision energy: 20 eV).

- Qualifier: m/z 248 → 84 (collision energy: 25 eV).

- Matrix Effects : Normalize with isotopically labeled internal standard (e.g., Boc-γ-methylene-DL-glutamic acid-C) .

Advanced: How to resolve conflicting metabolic pathway predictions for Boc-γ-methylene-DL-glutamic acid using in silico tools?

Answer:

- Database Curation : Cross-reference KEGG, HMDB, and MetaCyc for glutamic acid analogs. Prioritize pathways with >70% enzyme homology.

- MD Simulations : Simulate binding affinity to glutamate decarboxylase (GAD65) using AutoDock Vina. Validate with knockout cell models (e.g., GAD65-/- HEK293) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.